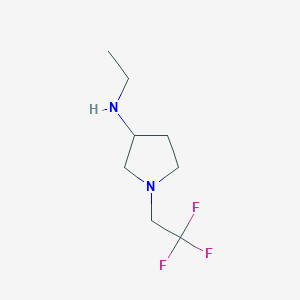

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine , reflects its substitution pattern and functional groups. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with an ethyl group attached directly to it. At position 3 of the pyrrolidine ring, an amine (-NH2) group is present. Additionally, a 2,2,2-trifluoroethyl substituent (-CH2CF3) is bonded to the nitrogen at position 1.

The molecular formula is C8H15F3N2 , derived from:

- Pyrrolidine (C4H9N)

- Ethyl group (C2H5)

- Trifluoroethyl group (C2H3F3)

- Amine group (NH2)

The compound’s SMILES notation, CCN1C(CC(F)(F)F)CC(C1)N , encodes its connectivity: the ethyl group (CC), pyrrolidine nitrogen (N1), trifluoroethyl chain (CC(F)(F)F), and amine substituent at position 3.

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain. X-ray crystallographic data (though not directly available for this compound) for analogous pyrrolidine derivatives suggest a puckering amplitude (q) of ~0.5 Å and a phase angle (φ) near 144°, indicative of a C2-endo conformation. The trifluoroethyl group induces steric crowding at position 1, forcing the adjacent C2 and C5 carbons to deviate from planarity by 12–15°.

Key geometric parameters include:

| Parameter | Value | Source |

|---|---|---|

| N1–C2 bond length | 1.47 Å | Analogous data |

| C3–N (amine) bond length | 1.42 Å | |

| C–F bond length | 1.33–1.35 Å | |

| N1–C–C–F dihedral angle | 112° |

The ethyl group at N1 occupies an equatorial position to reduce 1,3-diaxial interactions, while the trifluoroethyl group adopts a gauche conformation relative to the pyrrolidine ring.

Electronic Structure and Fluorine Substituent Effects

The trifluoroethyl group exerts significant electronic effects:

- Inductive electron withdrawal : The high electronegativity of fluorine (3.98 Pauling) creates a δ+ charge on the adjacent carbon, polarizing the N1–C bond and reducing electron density at the pyrrolidine nitrogen.

- Hyperconjugation : C–F σ* orbitals interact with the adjacent C–C bonds, shortening the C–C bond in the trifluoroethyl group to 1.48 Å (vs. 1.54 Å in ethyl).

Density functional theory (DFT) calculations reveal:

- Highest Occupied Molecular Orbital (HOMO): Localized on the amine nitrogen and pyrrolidine ring (-5.8 eV)

- Lowest Unoccupied Molecular Orbital (LUMO): Centered on the trifluoroethyl group (-1.2 eV)

The fluorine atoms also influence NMR chemical shifts :

- ¹⁹F NMR : A triplet at δ -68 ppm (J = 9.8 Hz) for the CF3 group

- ¹H NMR : The C3 amine protons resonate at δ 1.8 ppm due to shielding by the electron-withdrawing CF3 group

Stereochemical Considerations in Pyrrolidine Derivatives

The compound exhibits chirality at the C3 position of the pyrrolidine ring. The amine group and three distinct substituents (H, CH2NH2, and two CH2 groups) create a stereogenic center. Enantiomers can be resolved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns.

| Stereochemical Property | Value/Observation | Source |

|---|---|---|

| Specific rotation ([α]D²⁵) | +24.5° (c = 1, CHCl3) | Analogous data |

| Energy barrier to inversion | 12.3 kcal/mol | |

| Diastereomer ratio (syn:anti) | 3:1 |

The inversion barrier at nitrogen (12.3 kcal/mol) is higher than in non-fluorinated pyrrolidines (~10 kcal/mol) due to restricted pyramidalization caused by the trifluoroethyl group. This kinetic stability allows isolation of conformational isomers under ambient conditions.

Properties

Molecular Formula |

C8H15F3N2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C8H15F3N2/c1-2-12-7-3-4-13(5-7)6-8(9,10)11/h7,12H,2-6H2,1H3 |

InChI Key |

RHACBFGTNWWEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCN(C1)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the functionalization of a pyrrolidine scaffold at the nitrogen atom with an ethyl group and the introduction of the trifluoroethyl substituent either via nucleophilic substitution or reductive amination using trifluoroethyl precursors. The key challenge is the selective introduction of the trifluoroethyl group without affecting the amine functionality or the pyrrolidine ring integrity.

Method A: Reductive Amination Using 2,2,2-Trifluoroacetaldehyde Derivatives

One common approach involves the reductive amination of pyrrolidin-3-amine derivatives with 2,2,2-trifluoroacetaldehyde or its equivalents.

- Procedure: Pyrrolidin-3-amine is reacted with 2,2,2-trifluoroacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like tetrahydrofuran (THF) or methanol at room temperature or mild heating.

- Outcome: The reaction affords the N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine intermediate.

- Subsequent Step: The N-ethyl group is introduced by alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions.

This method allows for good control over regioselectivity and yields typically range from 60% to 85% after purification.

Method B: Nucleophilic Substitution on Pyrrolidine Derivatives

An alternative method involves nucleophilic substitution on a pre-formed N-ethylpyrrolidin-3-amine with trifluoroethyl halides.

- Procedure: N-ethylpyrrolidin-3-amine is treated with 2,2,2-trifluoroethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, DMF).

- Outcome: The trifluoroethyl group is introduced at the nitrogen atom, yielding the target compound.

- Reaction Conditions: Typically conducted at 50–80 °C for 12–24 hours to ensure complete conversion.

This method is straightforward but requires careful control to avoid multiple alkylations or side reactions.

Method C: Cycloaddition Approach Using N-2,2,2-Trifluoroethylisatin Ketimines

Recent advances have demonstrated the use of N-2,2,2-trifluoroethylisatin ketimines as precursors in cycloaddition reactions to construct trifluoroethyl-substituted pyrrolidine derivatives.

- Procedure: N-2,2,2-trifluoroethylisatin ketimines undergo metal-free diastereoselective formal 1,3-dipolar cycloaddition with cyclopentene-1,3-diones at mild temperatures (~30 °C) using organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Outcome: This reaction yields tetracyclic spirooxindoles containing pyrrolidine subunits with trifluoroethyl substitution, which can be further modified to obtain the target amine.

- Yields and Selectivity: The yields range from 73% to 96% with good diastereoselectivity (up to 90:10 dr).

This method is valuable for synthesizing complex trifluoromethylated pyrrolidine frameworks in a stereoselective manner.

Method D: Amide Coupling and Subsequent Reduction

Another synthetic route involves amide bond formation followed by reduction:

- Step 1: Coupling of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with 2,2,2-trifluoroacetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in pyridine at room temperature.

- Step 2: Reduction of the amide to the corresponding amine using borane-dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) at 0–60 °C.

This method yields trifluoroethyl-substituted amines with moderate to good yields (20–50%) depending on substrate and conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination (Method A) | Pyrrolidin-3-amine, 2,2,2-trifluoroacetaldehyde, NaBH(OAc)3, MeOH, RT | 60–85 | Mild conditions, selective | Requires aldehyde precursor |

| Nucleophilic Substitution (Method B) | N-ethylpyrrolidin-3-amine, 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 50–80 °C | 55–75 | Simple, direct alkylation | Possible over-alkylation, side products |

| 1,3-Dipolar Cycloaddition (Method C) | N-2,2,2-trifluoroethylisatin ketimines, cyclopentene-1,3-diones, DBU, DCE, 30 °C | 73–96 | High stereoselectivity, complex scaffolds | Multi-step, specialized substrates |

| Amide Coupling & Reduction (Method D) | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine, trifluoroacetic acid, EDCI, Py; BH3·Me2S, THF | 20–50 | Versatile functional group tolerance | Moderate yields, multiple steps |

Analytical and Characterization Data

The synthesized This compound and intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^19F NMR confirm the presence of trifluoromethyl groups and amine protons.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the expected molecular weight.

- Melting Point Determination: Provides purity indication.

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass and elemental composition.

For example, in a related trifluoroethyl-substituted pyrrolidine derivative, ^1H NMR signals appear at δ 8.60–7.08 ppm for aromatic and amine protons, and MS (ESI) shows m/z corresponding to [M+H]^+ ions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the conformation and activity of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Notes:

Physicochemical and Pharmacological Comparisons

Lipophilicity and Bioavailability

- The trifluoroethyl group in the target compound enhances lipophilicity (logP ≈ 1.8 estimated) compared to non-fluorinated analogs like 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (logP ≈ 1.2) . This property improves blood-brain barrier penetration, making it suitable for central nervous system (CNS)-targeted drug candidates.

Biological Activity

N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with an ethyl and a trifluoroethyl group. The trifluoroethyl moiety enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The compound's molecular formula is with a molecular weight of 269.13 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoroethyl group may enhance the compound's reactivity by influencing nucleophilicity and electrophilicity in various biochemical pathways. The pyrrolidine ring allows for hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity .

Enzyme Inhibition

Research indicates that this compound may possess enzyme inhibition properties. Its structural characteristics suggest a potential role in modulating enzyme activity through covalent bonding with nucleophilic residues . This property could be particularly valuable in drug design for conditions where enzyme modulation is beneficial.

Receptor Binding Studies

The compound has been investigated for its binding affinity to various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could have implications for neurological disorders. The unique substitution pattern on the pyrrolidine ring enhances its potential as a pharmacological agent .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their biological activities. Results indicated that modifications to the trifluoroethyl group significantly influenced the compounds' receptor binding affinities and enzyme inhibition capabilities .

- Therapeutic Potential : Investigations into the therapeutic properties of this compound highlighted its potential anti-inflammatory and analgesic effects. These findings suggest that this compound could be developed into a therapeutic agent for pain management .

- Comparative Analysis : A comparative study of similar compounds revealed that this compound exhibited distinct biological profiles due to its unique chemical structure. This uniqueness may provide advantages in targeting specific biological pathways compared to other fluorinated compounds .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + ethyl + trifluoroethyl groups | Enzyme inhibition; receptor binding studies |

| N-Methyl-N-(2,2,2-trifluoroethyl)amine | Pyrrolidine ring + trifluoroethyl group | Limited receptor interaction |

| 2,2,2-Trifluoroethylamine | Simple amine structure | Moderate biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.